molecular formula C17H17N3O3 B10900336 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide

Cat. No.: B10900336
M. Wt: 311.33 g/mol
InChI Key: FESDQGRENMSUNO-JLHYYAGUSA-N
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Description

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes cyano, furyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with cyano compounds under basic conditions to form the propenamide backbone.

    Furyl and Pyrrolidinyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

(E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathway Involvement: Participating in biochemical pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:

Uniqueness

The uniqueness of (E)-2-CYANO-N~1~-(2-FURYLMETHYL)-3-[5-(1-PYRROLIDINYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C17H17N3O3/c18-11-13(17(21)19-12-15-4-3-9-22-15)10-14-5-6-16(23-14)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8,12H2,(H,19,21)/b13-10+

InChI Key

FESDQGRENMSUNO-JLHYYAGUSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3

Origin of Product

United States

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